Scriptaid (6-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoic acid hydroxyamide) is a potent histone deacetylase inhibitor (HDACi) belonging to the hydroxamic acid class []. It is a synthetic compound, initially identified through a luciferase reporter assay []. Scriptaid exhibits strong inhibitory activity against HDACs, particularly Class I and II HDACs [, , ].
HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing []. By inhibiting HDACs, Scriptaid promotes histone acetylation, resulting in a relaxed chromatin structure and facilitating gene transcription [, , , , , , , , , ]. Due to its impact on gene expression, Scriptaid has been widely used in various research areas, including cancer biology, developmental biology, and neuroscience.
Scriptaid primarily acts by forming a stable complex with the zinc ion present in the active site of HDAC enzymes []. The hydroxamic acid moiety of Scriptaid chelates the zinc ion, hindering its catalytic activity and effectively inhibiting the deacetylation process.
Limited information is available regarding the specific physical and chemical properties of Scriptaid. As a hydroxamic acid derivative, it is expected to have some degree of polarity and water solubility []. Further studies are needed to characterize its physical and chemical properties in detail.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: